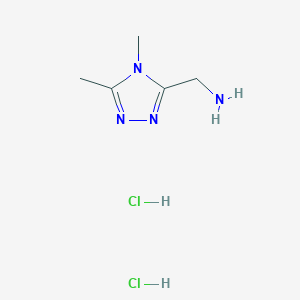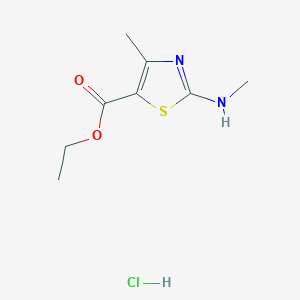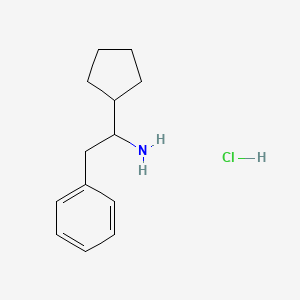
3-Chloro-5-(4-fluorophenyl)phenol
Overview
Description
“3-Chloro-5-(4-fluorophenyl)phenol” is a chemical compound with the molecular formula C12H8ClFO . It is a synthetic compound that is not naturally occurring .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenol group (a benzene ring with a hydroxyl group) which is substituted with a chlorine atom and a 4-fluorophenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 222.65 . Unfortunately, other specific properties like melting point, boiling point, and solubility were not found in the available literature .Scientific Research Applications
Organic Synthesis and Chemical Properties
Research on fluorophenols, including compounds structurally similar to 3-Chloro-5-(4-fluorophenyl)phenol, highlights their importance in organic synthesis. These compounds serve as crucial intermediates in the creation of various organic materials, including pharmaceuticals and agrochemicals. The incorporation of fluorine atoms into organic molecules often results in enhanced chemical stability, lipophilicity, and bioactivity, making fluorophenols valuable in drug development and synthesis of biologically active compounds (H. B. Stegmann et al., 1982).
Material Science and Engineering
In material science, the unique properties of fluorophenols, including those related to this compound, have been utilized in the development of new materials. Their chemical properties are exploited to enhance the functionality and performance of polymers and coatings. For instance, fluorophenols can improve the thermal stability, chemical resistance, and mechanical properties of polymers, making them suitable for advanced engineering applications (S. Hyun et al., 1988).
Biomedical Applications
Fluorophenols, akin to this compound, have shown potential in biomedical applications. Their role in synthesizing pharmaceuticals and biologically active molecules is notable, with research indicating their usefulness in creating compounds with antimicrobial, anti-inflammatory, and anticancer properties. For example, compounds derived from fluorophenols have been evaluated for their antimicrobial activity, showcasing the potential of such molecules in developing new antibiotics and antifungal agents (A. Arun et al., 2003).
Environmental Science
In environmental science, the transformation and degradation of fluorophenols, including compounds similar to this compound, are studied to understand their behavior and fate in ecosystems. Such research is crucial for assessing the environmental impact of fluorinated organic compounds and developing strategies for mitigating pollution and promoting sustainable chemical practices (J. Marr et al., 1996).
Safety and Hazards
“3-Chloro-5-(4-fluorophenyl)phenol” may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if inhaled, in contact with skin, or if swallowed . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .
Mechanism of Action
Target of Action
It is known that this compound is used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to carbon–carbon bond formation processes.
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 3-Chloro-5-(4-fluorophenyl)phenol may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond. Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
Given its use in suzuki–miyaura cross-coupling reactions , it can be inferred that this compound plays a role in pathways involving carbon–carbon bond formation.
Result of Action
Given its use in suzuki–miyaura cross-coupling reactions , it can be inferred that this compound plays a role in facilitating the formation of carbon–carbon bonds.
Action Environment
It is known that suzuki–miyaura cross-coupling reactions, in which this compound is used, benefit from mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
3-chloro-5-(4-fluorophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO/c13-10-5-9(6-12(15)7-10)8-1-3-11(14)4-2-8/h1-7,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKGDXUDFWBDMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685844 | |
| Record name | 5-Chloro-4'-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261897-12-4 | |
| Record name | 5-Chloro-4'-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(2-Chlorophenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1452920.png)


![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one hydrochloride](/img/structure/B1452923.png)


![2-{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methoxy}acetic acid](/img/structure/B1452929.png)
![Methyl 4-chloro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B1452930.png)
![octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B1452931.png)
![Methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)-piperidin-3-yl]propanoate oxalate](/img/structure/B1452934.png)


![2-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid hydrochloride](/img/structure/B1452937.png)

